![molecular formula C10H12N2O B065674 N-[(1E)-N-Methylethanimidoyl]benzamide CAS No. 176240-32-7](/img/structure/B65674.png)
N-[(1E)-N-Methylethanimidoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1E)-N-Methylethanimidoyl]benzamide, commonly known as MEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEAB is a benzamide derivative that has been synthesized through a novel method and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
Further studies are needed to understand the exact mechanism of action of MEAB and its interaction with various signaling pathways.
3. Optimization of synthesis method: The synthesis method of MEAB can be optimized to improve the yield and reduce the cost of the compound.
4. Combination therapy: MEAB can be studied in combination with other compounds to enhance its pharmacological properties and improve its efficacy in various diseases.
Conclusion:
MEAB is a promising compound that exhibits multiple pharmacological properties, making it a potential candidate for various scientific research applications. The synthesis method of MEAB is simple, and the compound can be synthesized with high purity. MEAB has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties, among others. However, there is limited research available on MEAB, and further studies are needed to confirm its pharmacological properties and potential applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MEAB has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: MEAB can be synthesized with high purity using a simple method, making it easy to work with in lab experiments.
2. Multiple pharmacological properties: MEAB exhibits multiple pharmacological properties, making it a potential candidate for various research applications.
3. Low toxicity: MEAB has been shown to have low toxicity in vitro and in vivo, making it a safe compound for lab experiments.
Some of the limitations of MEAB include:
1. Limited research: MEAB is a relatively new compound, and there is limited research available on its pharmacological properties.
2. Lack of in vivo studies: Most of the studies on MEAB have been carried out in vitro, and there is a lack of in vivo studies available.
3. Cost: MEAB is a relatively expensive compound, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for research on MEAB. Some of the key areas where research can be focused include:
1. In vivo studies: More in vivo studies are needed to confirm the pharmacological properties of MEAB and its potential applications in various diseases.
2.
Méthodes De Synthèse
MEAB has been synthesized through a novel method using benzoyl chloride and N-methylethanolamine as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is obtained through a simple workup procedure. The purity of the synthesized MEAB is confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
MEAB has been found to exhibit promising pharmacological properties, making it a potential candidate for various scientific research applications. Some of the key research areas where MEAB has been studied include:
1. Neuroprotection: MEAB has been found to exhibit neuroprotective properties by reducing the oxidative stress-induced damage to neurons. It has been shown to enhance the survival of neurons and improve their function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anti-inflammatory: MEAB has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, making it a potential candidate for the treatment of various inflammatory diseases.
3. Anti-cancer: MEAB has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.
Propriétés
Numéro CAS |
176240-32-7 |
|---|---|
Nom du produit |
N-[(1E)-N-Methylethanimidoyl]benzamide |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
N-(C,N-dimethylcarbonimidoyl)benzamide |
InChI |
InChI=1S/C10H12N2O/c1-8(11-2)12-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,12,13) |
Clé InChI |
ZWBFPAZJOZVWDN-UHFFFAOYSA-N |
SMILES |
CC(=NC)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=NC)NC(=O)C1=CC=CC=C1 |
Synonymes |
Benzamide, N-[1-(methylamino)ethylidene]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



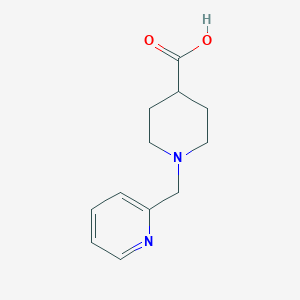
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)
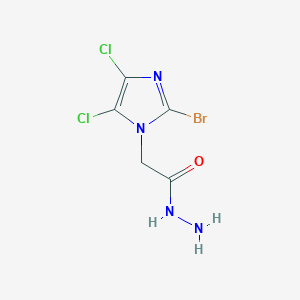
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)
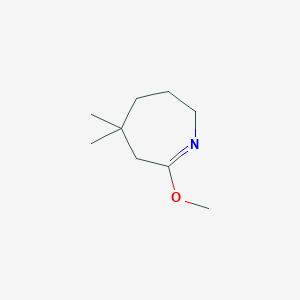
![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)

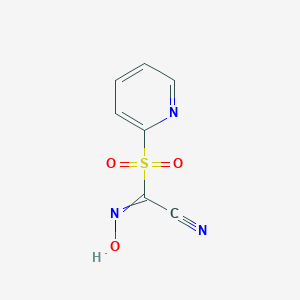
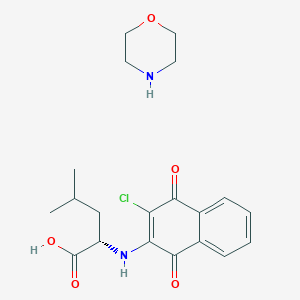
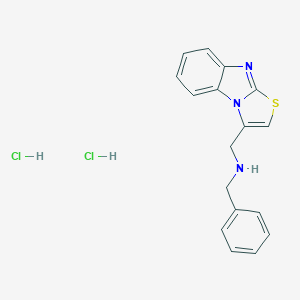



![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)